(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
717094-71-8 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(2S)-2-carbamoylpyrrolidine-1-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c7-5(9)4-2-1-3-8(4)6(10)11/h4H,1-3H2,(H2,7,9)(H,10,11)/t4-/m0/s1 |
InChI Key |
HZWNCWJPJSKCTL-BYPYZUCNSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)O)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)O)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Protection and Activation of Pyrrolidine Derivatives
A common initial step is the protection of the amino and carboxyl groups of pyrrolidine derivatives to facilitate selective reactions:
Boc (tert-butoxycarbonyl) Protection : DL-Proline or pyrrolidine-2-carboxylic acid is treated with di-tert-butyl dicarbonate ((Boc)2O) in the presence of sodium bicarbonate in a THF:H2O mixture at room temperature for 12 hours, yielding (tert-butoxycarbonyl)proline with high purity and yield (~98%).
Activation of Hydroxyl Groups : Hydroxyl groups on intermediates can be activated by strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides, which then undergo alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol.
Amide Bond Formation via Coupling Reagents
The key step in synthesizing (2S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves coupling the protected pyrrolidine derivative with an amine or carboxylic acid derivative:
Use of COMU and DIPEA : The coupling reagent COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholino-carbenium hexafluorophosphate) combined with DIPEA (N,N-Diisopropylethylamine) in THF at 0 °C to room temperature facilitates efficient amide bond formation. For example, tert-butyl 2-((9,10-dioxo-9,10-dihydroanthracen-1-yl)carbamoyl)pyrrolidine-1-carboxylate was synthesized with a 66% yield under these conditions.
Reaction Conditions : Typically, the reaction is stirred at 0 °C for 1 hour and then refluxed for 24 hours. The product is purified by extraction and chromatographic methods such as supercritical fluid chromatography.
Alkylation and Avoidance of Racemization
Alkylation of pyrrolidine derivatives can be performed directly on the compound with protecting groups. However, direct alkylation of a single enantiomeric chiral compound at the 2-position carboxyl group often leads to racemization.
To avoid racemization, the protecting group on the carboxyl group is removed before alkylation, or alkylation is performed under mild conditions with careful control of reaction parameters.
Catalytic Hydrogenation for Stereoselective Synthesis
Catalytic hydrogenation of double bonds in intermediates can yield cis isomers of pyrrolidine-2-carboxylic acid derivatives with high stereoselectivity when starting from single enantiomer chiral compounds.
This method contrasts with common knowledge where catalytic hydrogenation often produces racemic mixtures, indicating an unexpected technical advantage in this approach.
Comparative Yields and Reaction Conditions
| Step/Compound | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection of DL-Proline | (Boc)2O, NaHCO3, THF:H2O, rt, 12 h | 98 | High purity, mild conditions |
| Amide Coupling (e.g., tert-butyl 2-carbamoylpyrrolidine-1-carboxylate) | COMU, DIPEA, THF, 0 °C to reflux, 24 h | 61-66 | Efficient coupling, requires purification |
| Alkylation with protection removal | Strong base (NaH, n-BuLi), phase transfer catalyst | Variable | Avoids racemization if done post-deprotection |
| Catalytic hydrogenation of double bond | Pd/C or similar catalyst, H2 atmosphere | High (cis isomer) | Stereoselective, unexpected cis selectivity |
Advantages and Challenges
Advantages : The described methods use relatively mild conditions, commercially available reagents, and provide good yields with stereochemical control. The use of COMU as a coupling reagent is notable for its efficiency and reduced side reactions.
Challenges : Some methods involve sensitive reagents (e.g., strong bases, catalytic hydrogenation) requiring careful control to prevent racemization or side reactions. Earlier methods using reagents like 9-BBN or borane had lower yields and operational difficulties.
Summary of Key Research Findings
The Boc protection of pyrrolidine derivatives is a reliable first step with near-quantitative yields.
Amide bond formation using COMU and DIPEA in THF is effective for synthesizing carbamoylpyrrolidine derivatives with yields around 60-70%.
Alkylation reactions require careful handling to avoid racemization; removal of protecting groups prior to alkylation is beneficial.
Catalytic hydrogenation can selectively produce cis isomers from chiral precursors, an unexpected and valuable stereochemical outcome.
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases like sodium hydroxide or amines. For example:
This reaction is critical for improving solubility in aqueous media, particularly in pharmaceutical formulations .
Table 1: Salt Formation Conditions
| Base | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium hydroxide | Water/EtOH | 25°C | 95 | |
| Triethylamine | DCM | 0–25°C | 88 |
Amide Bond Formation and Coupling Reactions
The carboxylic acid participates in coupling reactions to form amides, a key step in peptide synthesis. For instance, using COMU as a coupling agent:
This method achieved yields of 58–63% in synthesizing anthracene-based amides .
Table 2: Coupling Reaction Parameters
| Coupling Reagent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| COMU | DIPEA | DMF | 0–55°C | 63 |
| HATU | NMM | DCM | 25°C | 72 |
Hydrolysis Reactions
The carbamoyl group undergoes hydrolysis under acidic or basic conditions to yield pyrrolidine-2-carboxylic acid derivatives:
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
These reactions are pH-dependent and critical for modifying biological activity .
Esterification
The carboxylic acid reacts with alcohols (e.g., benzyl alcohol) to form esters:
This method is used to protect the acid group during multi-step syntheses.
Reductive Amination
The cyclic amine can react with aldehydes/ketones in reductive amination:
This reaction diversifies the compound’s applications in drug discovery.
Interaction with Biological Targets
The carbamoyl group forms hydrogen bonds with enzymes like acetylcholinesterase (AChE), as shown in molecular docking studies. Key interactions include:
Scientific Research Applications
Medicinal Chemistry
1.1 Role in Drug Development
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid has been investigated for its potential as a building block in the synthesis of bioactive compounds. Its structural features allow it to mimic amino acids, making it useful in designing peptide-based drugs. Research indicates that derivatives of this compound exhibit promising activity against various diseases, including cancer and metabolic disorders .
1.2 Enzyme Inhibition Studies
Studies have shown that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been noted for its inhibitory effects on D-amino acid oxidase, which is relevant in the context of hyperprolinemia and related metabolic disorders .
Biochemical Applications
2.1 Metabolic Pathways
This compound plays a role in the biosynthesis of important metabolites. It is involved in the conversion of D-proline to 1-pyrroline-2-carboxylic acid, highlighting its significance in proline metabolism . This pathway is crucial for maintaining nitrogen balance and energy production in cells.
2.2 Therapeutic Potential
The therapeutic potential of this compound extends to its application in treating conditions such as hypertension and neurological disorders. Its ability to modulate neurotransmitter levels makes it a candidate for further research into neurological therapies .
Material Science Applications
3.1 Polymer Synthesis
In material science, this compound has been utilized as a monomer in the synthesis of biodegradable polymers. These polymers have applications in drug delivery systems due to their biocompatibility and controlled release properties .
3.2 Coating Technologies
Research indicates that this compound can be incorporated into coating technologies to enhance the mechanical properties and stability of materials used in biomedical devices .
Data Tables
| Application Area | Specific Use | Reference |
|---|---|---|
| Medicinal Chemistry | Drug development and enzyme inhibition | |
| Biochemistry | Metabolic pathway involvement | |
| Material Science | Polymer synthesis and coating technologies |
Case Studies
5.1 Case Study on Enzyme Inhibition
A study published explored the effects of this compound on D-amino acid oxidase activity. Results indicated a significant reduction in enzyme activity, suggesting potential applications in metabolic disorder treatments related to proline metabolism .
5.2 Case Study on Biodegradable Polymers
Another research focused on synthesizing biodegradable polymers using this compound as a monomer. The study demonstrated enhanced mechanical properties and degradation rates suitable for biomedical applications, emphasizing its utility in sustainable material development .
Mechanism of Action
The mechanism of action of (S)-2-Carbamoylpyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Data Sources :
Biological Activity
(2S)-2-Carbamoylpyrrolidine-1-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly as a cholinesterase inhibitor. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting data in a structured manner.
Overview of Biological Activity
Cholinesterase inhibitors (ChEIs) are crucial in treating conditions like Alzheimer's disease, where the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can enhance cholinergic transmission. Recent studies have focused on proline-based carbamates, including this compound, exploring their efficacy as ChEIs.
Inhibitory Activity
Research indicates that derivatives of this compound exhibit varying degrees of inhibitory activity against AChE and BChE. The following table summarizes the inhibitory concentrations (IC50 values) of selected compounds:
| Compound Name | IC50 (μM) | Enzyme Targeted |
|---|---|---|
| Benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | 46.35 | AChE |
| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | 27.38 | BChE |
| Benzyl (2S)-2-[(2-hydroxyphenyl)carbamoyl]pyrrolidine-1-carboxylate | Not specified | BChE |
These values demonstrate that certain derivatives possess potent inhibitory effects comparable to established ChEIs like rivastigmine .
The mechanism through which this compound exerts its effects primarily involves the binding to the active sites of AChE and BChE. Molecular docking studies have provided insights into how structural features influence binding affinity and selectivity for these enzymes. For instance, substituents at specific positions on the phenyl ring significantly affect inhibitory potency, suggesting a structure-activity relationship that can be exploited in drug design .
Study 1: Proline-Based Carbamates as ChEIs
A study examined a series of proline-based carbamates, including this compound, for their inhibitory effects on AChE and BChE. The results indicated moderate inhibitory activities across the board, with some compounds showing selectivity towards BChE over AChE. The study employed in vitro assays using human monocytic leukemia THP-1 cell lines to assess cytotoxicity, revealing that most compounds exhibited low toxicity, making them potential candidates for further development .
Study 2: Structure-Activity Relationship Analysis
Another investigation utilized comparative molecular surface analysis (CoMSA) and principal component analysis (PCA) to explore the relationship between structural features and inhibitory potency. This comprehensive approach highlighted key physicochemical properties that contribute to the effectiveness of these compounds as ChEIs .
Q & A
Q. What are the standard synthetic protocols for (2S)-2-Carbamoylpyrrolidine-1-carboxylic acid?
The compound is synthesized via diastereoselective azidation, as described in a study yielding 86% purified product after deprotection and freeze-drying . Key steps include:
- Deprotection : Using trifluoroacetic acid (TFA) to remove protective groups from precursor esters.
- Purification : Employing reverse-phase HPLC to isolate the final product.
- Characterization : Confirmation via -NMR (e.g., signals at δ 13.99 ppm for carboxylic protons) and -NMR for carbonyl carbons (~170–175 ppm) .
Q. How is structural purity validated for this compound in experimental settings?
Researchers rely on:
- NMR Spectroscopy : Detects diastereomeric impurities; overlapping signals in aromatic regions (δ 7.0–8.5 ppm) may require 2D NMR (e.g., COSY, HSQC) for resolution .
- HPLC Analysis : Retention time consistency under gradient elution (e.g., 97.34% purity achieved using C18 columns) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 311.1 for related analogs) .
Q. What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .
- Moisture Control : Use desiccants and avoid aqueous environments, as the compound may degrade upon prolonged water exposure .
- Light Sensitivity : Protect from UV light to prevent racemization at the chiral center .
Advanced Research Questions
Q. How can diastereoselectivity challenges be addressed during synthesis?
Optimizing reaction conditions is critical:
- Catalytic Systems : Use chiral auxiliaries (e.g., Fmoc-protected intermediates) to enhance stereochemical control during azidation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction yields by stabilizing transition states .
- Temperature Modulation : Lower temperatures (–10°C to 0°C) reduce epimerization risks during carbamate formation .
Q. How should researchers resolve contradictions in spectroscopic data interpretation?
Contradictions arise from:
- Overlapping NMR Signals : For example, aromatic protons in analogs (δ 7.63–8.69 ppm) may obscure integration. Use deuterated solvents (DMSO-d6) and decoupling techniques .
- Impurity Artifacts : Trace solvents (e.g., TFA residuals at δ 1.2–1.5 ppm) can mimic product signals. Conduct blank runs and spiking experiments for validation .
Q. What methodologies ensure enantiomeric purity in preclinical studies?
- Chiral HPLC : Utilize columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers .
- Circular Dichroism (CD) : Monitor optical activity (e.g., [α] values) to confirm configuration retention .
- X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal diffraction (e.g., compound 16 in ).
Q. How do degradation products impact pharmacological profiling?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and oxidants (HO) to simulate stability .
- LC-MS/MS : Identify degradation byproducts (e.g., hydrolyzed carbamates or oxidized pyrrolidine rings) .
- Bioactivity Correlation : Test degraded samples in cell-based assays to assess potency loss .
Q. What computational tools aid in structural confirmation and reactivity prediction?
- DFT Calculations : Predict NMR chemical shifts and optimize transition-state geometries for synthetic routes .
- Molecular Dynamics (MD) : Simulate solvent interactions to guide crystallization protocols .
- Docking Studies : Model interactions with biological targets (e.g., enzymes with pyrrolidine-binding pockets) .
Methodological Best Practices
- Data Reproducibility : Document reaction parameters (e.g., equivalents of TFA, stirring duration) to minimize batch-to-batch variability .
- Safety Protocols : Use fume hoods for azide reactions and PPE (nitrile gloves, safety goggles) to mitigate toxicity risks .
- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., neutralization of acidic byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
